n-Hexyl 1-Ethylbutyl Phthalate-d4
Description
Systematic Nomenclature and Isotopic Labeling Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for deuterated organic compounds. The compound is formally designated as 2-O-hexan-3-yl 1-O-hexyl benzene-1,2-dicarboxylate-d4, indicating the specific positioning of the deuterium atoms within the aromatic ring system. The "d4" designation specifies that four hydrogen atoms have been replaced with deuterium isotopes, creating a molecular mass shift that enables mass spectrometric differentiation from the parent compound.
The isotopic labeling configuration in this compound follows established patterns observed in related deuterated phthalate compounds. Analysis of similar deuterated phthalates reveals that deuterium substitution typically occurs at the 3,4,5,6-positions of the benzene ring, as demonstrated in compounds such as Bis(2-ethylhexyl) Phthalate-d4 and Di-n-hexyl phthalate-3,4,5,6-d4. This labeling pattern preserves the chemical reactivity of the ester functional groups while providing distinct mass spectral signatures for analytical applications.
The systematic naming convention for this compound incorporates both the structural complexity of the alkyl substituents and the isotopic modification. The hexyl chain represents a straight-chain six-carbon alcohol moiety, while the 1-ethylbutyl group describes a branched four-carbon chain with an ethyl substituent at the first carbon position. This nomenclature system ensures unambiguous identification of the compound structure and distinguishes it from other isomeric phthalate esters.
Molecular Formula and Deuterium Substitution Patterns
The molecular formula of this compound is C20H26D4O4, representing a molecular weight increase of approximately 4 daltons compared to the non-deuterated analogue. The deuterium substitution pattern follows the established protocol for aromatic deuteration in phthalate compounds, where deuterium atoms replace hydrogen atoms at specific positions on the benzene ring without altering the fundamental chemical properties of the molecule.
Comparative analysis of deuterated phthalate molecular formulas reveals consistent patterns in isotopic substitution. The parent compound n-Hexyl 1-Ethylbutyl Phthalate possesses the molecular formula C20H30O4 with a molecular weight of 334.4 grams per mole. The deuterated version maintains the same carbon and oxygen framework while incorporating four deuterium atoms in place of hydrogen atoms, resulting in a theoretical molecular weight of approximately 338.4 grams per mole.
The deuterium substitution pattern in this compound can be understood through examination of related deuterated phthalates. For instance, Bis(2-ethylhexyl) Phthalate-d4 demonstrates deuterium incorporation at the 3,4,5,6-positions of the aromatic ring, creating the systematic name bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate. This substitution pattern is replicated across multiple deuterated phthalate standards, suggesting a standardized synthetic approach for isotopic labeling.
| Compound | Molecular Formula | Molecular Weight | Deuterium Positions |
|---|---|---|---|
| n-Hexyl 1-Ethylbutyl Phthalate | C20H30O4 | 334.4 g/mol | None |
| This compound | C20H26D4O4 | 338.4 g/mol | 3,4,5,6-aromatic |
| Di-n-hexyl phthalate-d4 | C20H26D4O4 | 338.47 g/mol | 3,4,5,6-aromatic |
| Bis(2-ethylhexyl) Phthalate-d4 | C24H34D4O4 | 394.6 g/mol | 3,4,5,6-aromatic |
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures
The spectroscopic characterization of this compound relies on established analytical techniques that distinguish deuterated compounds from their protiated analogues. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through the observation of deuterium-induced isotope effects on adjacent carbon atoms and the virtual elimination of aromatic proton signals in the deuterated positions.
In proton Nuclear Magnetic Resonance spectroscopy, deuterated phthalates exhibit characteristic signal patterns that differ markedly from their non-deuterated counterparts. Analysis of related compounds demonstrates that aromatic proton signals typically appear between 7.5 and 7.7 parts per million in non-deuterated phthalates. The deuterated version shows significant reduction or complete absence of these aromatic signals, with only the non-deuterated aromatic carbons contributing to the spectrum. The aliphatic regions retain their characteristic patterns, with the hexyl chain showing signals around 4.13 parts per million for the oxygen-adjacent methylene groups and the complex multipicity patterns for the remaining alkyl carbons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals isotope effects characteristic of deuterium substitution. The carbonyl carbon signals typically appear around 168.69 parts per million, while the aromatic carbon framework shows subtle shifts due to deuterium substitution effects. The aliphatic carbon signals maintain their expected chemical shifts, with the hexyl chain carbons appearing in the range of 13.70 to 64.89 parts per million, consistent with established phthalate spectroscopic patterns.
Mass spectrometry provides the most definitive analytical signature for this compound. The molecular ion peak appears at mass-to-charge ratio 338, representing a four-unit increase over the non-deuterated compound. Fragmentation patterns characteristic of phthalate compounds include the loss of alkyl groups and the formation of characteristic phthalic acid-derived fragments. The deuterated aromatic ring contributes to fragment ions that are four mass units higher than corresponding fragments from the non-deuterated compound, providing unambiguous identification of the isotopic label.
Comparative Analysis with Non-deuterated Analogues
The structural and analytical comparison between this compound and its non-deuterated analogue reveals fundamental similarities in chemical behavior with distinct analytical advantages conferred by isotopic labeling. The parent compound n-Hexyl 1-Ethylbutyl Phthalate possesses identical chemical reactivity and physical properties, with the primary distinction being the mass spectral signature and subtle Nuclear Magnetic Resonance differences.
Chemical stability comparisons indicate that deuterated phthalates maintain equivalent thermal and chemical stability profiles compared to their protiated analogues. The carbon-deuterium bond strength is marginally higher than carbon-hydrogen bonds, potentially conferring slight kinetic stability advantages, although these differences are typically negligible under standard analytical conditions. Both compounds exhibit similar solubility profiles in organic solvents and demonstrate comparable extraction efficiencies from environmental and biological matrices.
The analytical advantages of the deuterated compound become apparent in quantitative mass spectrometry applications. The four-dalton mass difference enables precise differentiation during mass spectral analysis, eliminating potential interferences from the target analyte during quantification procedures. This isotopic distinction proves particularly valuable in complex matrices where multiple phthalate compounds may be present simultaneously.
| Property | n-Hexyl 1-Ethylbutyl Phthalate | This compound |
|---|---|---|
| Molecular Weight | 334.4 g/mol | 338.4 g/mol |
| Chemical Reactivity | Standard ester hydrolysis | Identical to parent compound |
| Thermal Stability | Typical phthalate stability | Marginally enhanced |
| Mass Spectral Base Peak | m/z 149 (typical phthalate) | m/z 153 (deuterated aromatic) |
| Nuclear Magnetic Resonance | Full aromatic signal pattern | Reduced aromatic signals |
Chromatographic behavior analysis reveals virtually identical retention times for both compounds under standard gas chromatography and liquid chromatography conditions. The deuterium substitution does not significantly alter the compound's interaction with chromatographic stationary phases, ensuring that both compounds elute under similar conditions and can be effectively separated from matrix components using identical analytical protocols.
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(1-Ethylbutyl) Ester-d4; |
Origin of Product |
United States |
Scientific Research Applications
Environmental Analysis
The compound is extensively used as an internal standard in the analysis of phthalates in environmental samples. It helps quantify the presence of various phthalates in soil, water, and sediments, ensuring accurate assessments of environmental contamination.
- Case Study : A study conducted by the Food Standards Agency highlighted the use of deuterated phthalates for determining the levels of phthalate diesters in food products and environmental samples. The results indicated significant leaching of phthalates from various sources into the environment .
Toxicological Studies
n-Hexyl 1-Ethylbutyl Phthalate-d4 plays a crucial role in toxicological research, particularly in assessing the health risks associated with phthalate exposure. It is used to trace metabolic pathways and understand the bioaccumulation potential of phthalates in living organisms.
- Case Study : Research published on the leaching of phthalates from medical supplies indicated that using deuterated standards improved the reliability of data regarding phthalate exposure in sensitive populations, such as newborns .
Material Science
In material science, this compound is used to study the properties of polymers and plastics. Its deuterated nature allows for enhanced characterization techniques, facilitating better understanding of polymer behavior under various conditions.
- Data Table: Comparison of Phthalate Applications
| Application Area | Use Case | Benefits |
|---|---|---|
| Environmental Analysis | Internal standard for quantifying contaminants | Improved accuracy in detection |
| Toxicology | Tracing metabolic pathways | Enhanced understanding of health risks |
| Material Science | Characterization of polymers | Better insights into material properties |
Mass Spectrometry
The compound is frequently employed as an internal standard in mass spectrometry to improve the precision of quantification methods for detecting phthalates in complex matrices.
Nuclear Magnetic Resonance Spectroscopy
In NMR spectroscopy, this compound assists in elucidating molecular structures and dynamics due to its unique isotopic labeling.
Regulatory Considerations and Safety
Given that phthalates are often scrutinized for their potential health effects, including endocrine disruption, the use of deuterated forms like this compound is essential for regulatory compliance and safety assessments in research.
Preparation Methods
Stepwise Esterification of Phthalic Anhydride
Phthalic anhydride serves as the foundational precursor for most phthalate esters. In this method, sequential esterification with n-hexanol-d4 and 1-ethylbutanol ensures regioselective incorporation of deuterium:
Reaction Mechanism :
-
First Esterification :
Phthalic anhydride reacts with deuterated n-hexanol (C₆D₁₃OH) under acidic catalysis (e.g., sulfuric acid or Cr-based catalysts) to form mono-n-hexyl phthalate-d4. -
Second Esterification :
The monoester undergoes further reaction with 1-ethylbutanol to yield the mixed diester:Catalysts such as diacidic ionic liquids supported on magnetic silica nanoparticles improve yields (up to 98%).
Key Considerations :
-
Deuterium Source : Deuterated n-hexanol ensures four deuterium atoms are incorporated into the hexyl chain.
-
Side Reactions : Competing di-ester formation (e.g., di-n-hexyl or di-1-ethylbutyl phthalate) is minimized by using excess 1-ethylbutanol in the second step.
Transesterification of Preformed Phthalates
Transesterification offers an alternative route, particularly when starting from commercially available phthalates. For example, di-n-hexyl phthalate-d4 (synthesized via method 1.1) can react with 1-ethylbutanol under basic conditions:
Advantages :
-
Avoids the need for phthalic anhydride.
-
Enables precise control over ester group distribution.
Catalytic Systems and Reaction Optimization
Acid Catalysts
Traditional sulfuric acid catalysis remains widely used due to its cost-effectiveness, though it risks sulfonation side reactions. Modern alternatives include:
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 118–130°C | Higher temperatures accelerate reaction but risk decomposition |
| Catalyst Loading | 10–20 wt% | Excess catalyst does not improve yields beyond saturation |
| Alcohol:Molar Ratio | 5:1 (alcohol:anhydride) | Minimizes di-ester byproducts |
Purification and Characterization
Purification Techniques
Analytical Validation
-
GC-MS/MS : Deuterated phthalates are identified via characteristic mass shifts (e.g., m/z +4 for d4-labeled compounds).
-
NMR Spectroscopy : ¹H NMR confirms deuterium incorporation through the absence of proton signals in labeled positions.
Challenges and Mitigation Strategies
Deuterium Exchange
Prolonged exposure to protic solvents or acidic/basic conditions risks deuterium loss. Mitigation includes:
-
Using aprotic solvents (e.g., n-hexane).
-
Avoiding aqueous workup unless necessary.
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for detecting and quantifying n-Hexyl 1-Ethylbutyl Phthalate-d4 in biological matrices?
- Methodological Answer : Deuterated phthalates like this compound are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog serves as an internal standard (IS) to correct for matrix effects and ionization efficiency. For example, in rat plasma or tissue samples, the compound is extracted via solid-phase extraction (SPE) with deuterated IS spiked prior to analysis to ensure recovery consistency . Nuclear magnetic resonance (NMR) spectroscopy is also used for structural verification, leveraging the deuterium substitution to enhance spectral resolution .
Q. How is this compound utilized in metabolic pathway studies?
- Methodological Answer : The compound is administered in in vivo or in vitro systems to track metabolic degradation. Esterases hydrolyze the phthalate into monoester metabolites (e.g., mono-ethylhexyl phthalate), with deuterium labeling allowing precise tracing via isotopic patterns in mass spectrometry. Researchers use kinetic studies to measure hydrolysis rates and identify enzyme isoforms involved, ensuring comparisons between deuterated and non-deuterated analogs to isolate isotopic effects .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is maintained by storing the compound in inert solvents (e.g., acetonitrile or hexane) at −20°C to prevent hydrolysis. Prior to use, aliquots are thawed at 4°C and analyzed for degradation via LC-MS/MS. Blank solvent controls are run to detect background contamination, a critical step given the ubiquity of phthalates in lab environments .
Advanced Research Questions
Q. How do isotopic effects influence the pharmacokinetics of deuterated phthalates compared to their non-deuterated counterparts?
- Methodological Answer : Deuterium substitution can alter metabolic rates due to the kinetic isotope effect (KIE), where C-D bonds cleave slower than C-H bonds. To account for this, researchers conduct parallel experiments with both deuterated and non-deuterated phthalates. For example, in hepatic microsome assays, the ratio of metabolite formation rates (deuterated vs. non-deuterated) is quantified to adjust in vivo extrapolations .
Q. What experimental strategies resolve contradictions in recovery rates during extraction of this compound from complex matrices?
- Methodological Answer : Discrepancies in recovery often stem from matrix interference or incomplete SPE elution. To mitigate this:
- Use a surrogate analyte approach , where a structurally similar deuterated compound (e.g., DBP-d4) is spiked into the sample to calibrate extraction efficiency .
- Optimize SPE cartridges (e.g., C18 vs. HLB) and elution solvents (e.g., acetone:hexane mixtures) through factorial design experiments .
Q. What challenges arise in synthesizing high-purity this compound, and how are they addressed?
- Methodological Answer : Synthesis requires high-purity deuterated reagents and strict anhydrous conditions to prevent hydrolysis. Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (FID) and LC-MS/MS. Impurities from incomplete esterification are removed using silica gel column chromatography, with deuterium incorporation confirmed by NMR .
Q. How can cross-contamination risks be minimized in trace-level analysis of deuterated phthalates?
- Methodological Answer : Cross-contamination is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
